Methyl 4-fluoro-2-(trifluoroacetamido)benzoate
Overview
Description
Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is a fluorinated aromatic ester with the molecular formula C10H7F4NO3 and a molecular weight of 265.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-(trifluoroacetamido)benzoate typically involves the esterification of 4-fluoro-2-(trifluoroacetamido)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-(trifluoroacetamido)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The trifluoroacetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with new functional groups replacing the fluoro group.
Hydrolysis: 4-fluoro-2-(trifluoroacetamido)benzoic acid and methanol.
Reduction: 4-fluoro-2-(trifluoroacetamido)benzoic acid and an amine derivative.
Scientific Research Applications
Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Potential use in the development of pharmaceuticals, particularly in cancer treatment, as indicated by its inclusion in patents related to cancer therapy.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the fluoro group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
Methyl 4-fluoro-2-(trifluoroacetyl)benzoate: Contains a trifluoroacetyl group instead of a trifluoroacetamido group.
Uniqueness
Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is unique due to the presence of both fluoro and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds, while the fluoro group increases its lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 4-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4NO3/c1-18-8(16)6-3-2-5(11)4-7(6)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDENWQWZKKOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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